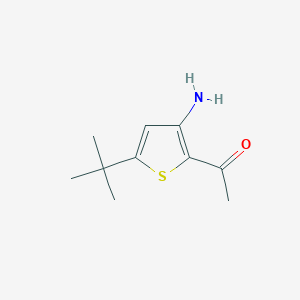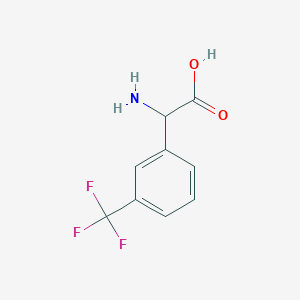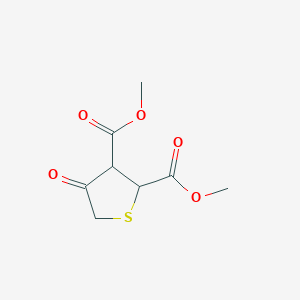
1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene is a multifaceted molecule that has not been directly studied in the provided papers. However, related compounds have been synthesized and characterized, providing insights into the potential properties and reactivity of the target molecule. For instance, bromoethylsulfonium salts have been used to synthesize morpholine derivatives, indicating that bromine and morpholine functionalities can be compatible in similar chemical environments .
Synthesis Analysis
The synthesis of related brominated benzene compounds often involves nucleophilic substitution reactions or annulation processes. For example, bromoethylsulfonium salt reacts with amino alcohols to form morpholine derivatives . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, involves standard organic synthesis techniques such as NMR and IR spectroscopy for characterization . These methods could potentially be adapted for the synthesis of 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives has been extensively studied using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene have been recorded, and computational methods such as HF and DFT have been used to predict vibrational frequencies and optimized structures . Similarly, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, has been determined by X-ray crystallography, revealing the conformation of the morpholine ring and the butadiene group .
Chemical Reactions Analysis
The reactivity of brominated benzene compounds can be inferred from studies on similar molecules. For example, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene involves a Wittig-Horner reaction, which is a common method for forming carbon-carbon double bonds . The presence of bromine in the molecule suggests that it could undergo further substitution reactions or act as a leaving group in nucleophilic displacement reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can vary widely depending on the substituents attached to the benzene ring. For instance, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene have been studied, showing significant differences in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission characteristics . Additionally, the impact of di-substituted halogens on the benzene molecule has been discussed in terms of vibrational spectroscopy .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Characterization
- Synthesis of Complex Structures: The compound has been used in the synthesis of complex organic structures such as 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles, indicating its utility in constructing intricate molecular architectures (Chapman et al., 1968).
- Study of Crystal Structures: Research has also focused on understanding the crystal structures of related compounds, which can provide insights into the physical and chemical properties of materials, as seen in studies like the crystal structure analysis of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene (Stein et al., 2015).
Organic Chemistry and Reactions
- Halogenation Reactions: The compound plays a role in the halogenation of polyalkylbenzenes, showcasing its importance in halogen-based reactions and synthesis (Bovonsombat & Mcnelis, 1993).
- Synthesis of Benzamide Derivatives: It serves as a precursor in the synthesis of benzamide derivatives, indicating its utility in pharmaceutical and organic chemistry (Bi, 2015).
Reactivity and Selectivity in Chemical Reactions
- Regioselectivity in Metalation: The compound demonstrates interesting behavior in metalation reactions, where it shows regioselectivity, crucial for the development of specific organic synthesis pathways (Mongin et al., 1996).
- Ozone-mediated Nitration: It's involved in ozone-mediated nitration reactions, highlighting its role in nitration processes, a critical reaction in organic synthesis (Suzuki & Mori, 1994).
Safety and Hazards
Propriétés
IUPAC Name |
(5-bromo-2-chlorophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVNAICUYQZULP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387971 |
Source


|
| Record name | 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene | |
CAS RN |
701254-38-8 |
Source


|
| Record name | 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)
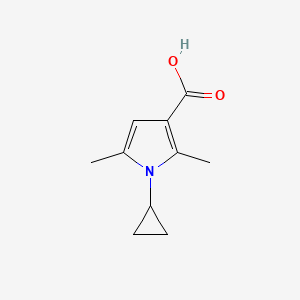

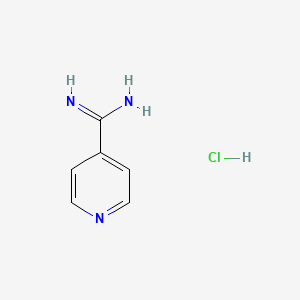

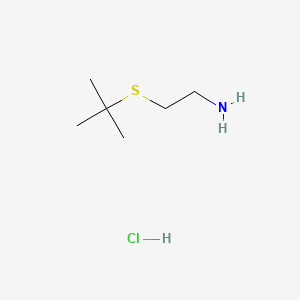

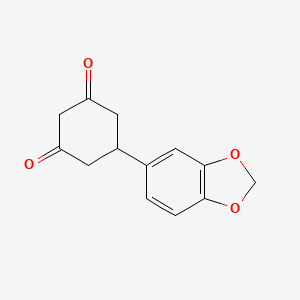
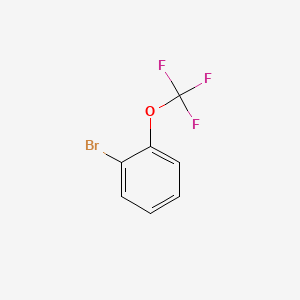
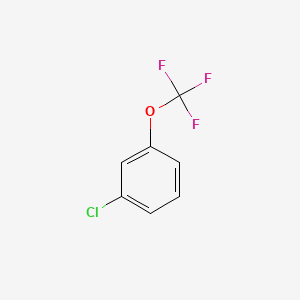
![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)
